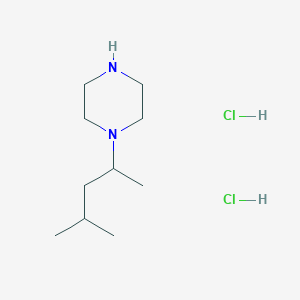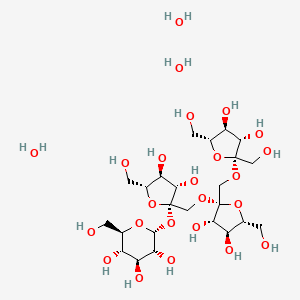
Nystose trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nystose trihydrate is a tetrasaccharide composed of two fructose molecules linked via beta (1→2) bonds to the fructosyl moiety of sucrose. Its chemical formula is C24H42O21·3H2O, and it is known for its prebiotic properties, serving as a selective substrate for beneficial gut microbiota .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nystose trihydrate can be synthesized enzymatically from sucrose. The process involves the action of fructosyltransferases, which cleave a sucrose molecule and transfer the liberated fructose molecule to an acceptor molecule such as another sucrose or oligosaccharide, elongating the short-chain fructooligosaccharide .
Industrial Production Methods
Industrial production of this compound typically involves microbial enzymatic processes. Exoinulinases and endoinulinases are used to hydrolyze inulin, releasing fructose and inulotrioses, inulotetraoses, and inulopentaoses as major products .
Analyse Chemischer Reaktionen
Types of Reactions
Nystose trihydrate undergoes various chemical reactions, including hydrolysis and enzymatic reactions. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include fructosyltransferases and inulinases. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from the enzymatic reactions of this compound include shorter-chain fructooligosaccharides and free fructose .
Wissenschaftliche Forschungsanwendungen
Nystose trihydrate has a wide range of scientific research applications:
Wirkmechanismus
Nystose trihydrate exerts its effects primarily through its role as a prebiotic. It selectively stimulates the growth of beneficial gut microbiota, which in turn produce short-chain fatty acids that have various health benefits. The molecular targets include the gut microbiota, and the pathways involved are related to the fermentation of oligosaccharides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Kestose: Another fructooligosaccharide with similar prebiotic properties.
Fructofuranosyl nystose: A longer-chain fructooligosaccharide with similar enzymatic production methods.
Raffinose: A trisaccharide with prebiotic effects but different structural properties.
Uniqueness
Nystose trihydrate is unique due to its specific structure, which allows it to selectively promote the growth of certain beneficial gut bacteria. Its stability and ease of production also make it a valuable compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21.3H2O/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(20(38)15(33)11(4-28)44-24)7-40-23(19(37)14(32)10(3-27)43-23)6-39-22(5-29)18(36)13(31)9(2-26)42-22;;;/h8-21,25-38H,1-7H2;3*1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTDGRNFAJVFRT-DHHBJCMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2608650.png)
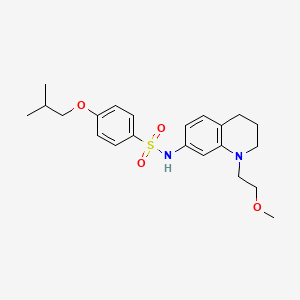
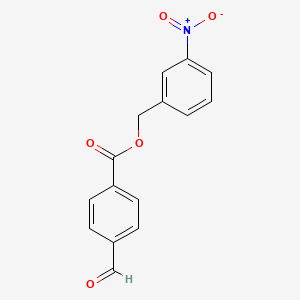
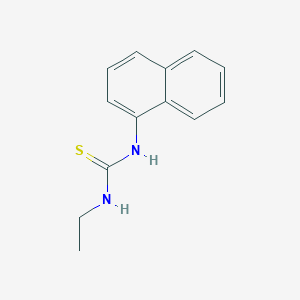
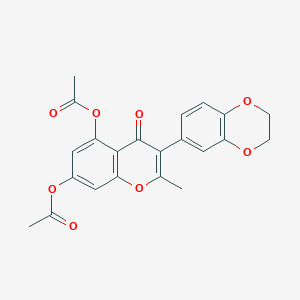
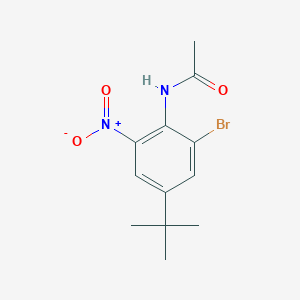
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2608661.png)
![2-(3,4-dimethylphenyl)-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]acetamide](/img/structure/B2608662.png)
![1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2608663.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2608667.png)
![5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2608668.png)
![2-cyclopropyl-5-{2-[(difluoromethyl)sulfanyl]benzoyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2608669.png)
![9-(4-butylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2608670.png)
